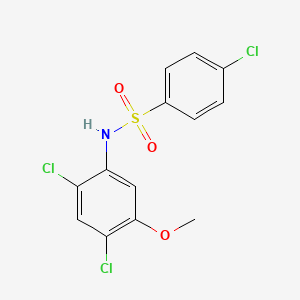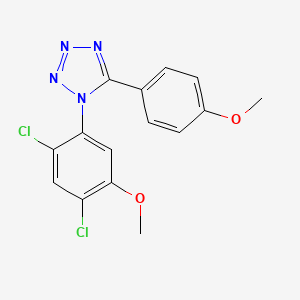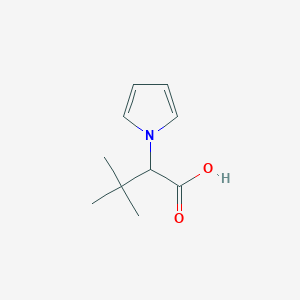![molecular formula C9H6Cl2N2S2 B3036134 5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole CAS No. 338978-81-7](/img/structure/B3036134.png)
5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” derivatives starts with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to afford a thiadiazole intermediate. The intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to give the final product .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agents
5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole and its derivatives have been explored for their antimicrobial and antifungal properties. Studies have shown that certain derivatives exhibit moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger and Candida albicans (Sah et al., 2014). Another study evaluated novel derivatives for antifungal activities, indicating their potential as fungicides (Morzherin et al., 2011).
Antiviral Activity
The compound's derivatives have also been synthesized for antiviral applications. A study synthesizing sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Antifungal and Chitinase Inhibition
Research into sulfone derivatives containing 2,4-dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moieties has highlighted their antifungal properties and mechanism as chitinase inhibitors. This could have implications in controlling fungal pathogens in plants (Xu et al., 2011).
Central Nervous System Activity
Derivatives of 5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole have been investigated for their effects on the central nervous system, showing antidepressant and anxiolytic properties comparable to standard drugs (Clerici et al., 2001).
Anticancer Potential
The compound's derivatives have also been examined for their anticancer properties. A study found that certain derivatives have cytotoxic activities against a panel of human cancer cell lines (Shi et al., 2013).
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)sulfanyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c1-5-9(15-13-12-5)14-8-3-2-6(10)4-7(8)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLRBHMLHVRWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine](/img/structure/B3036060.png)
![(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B3036062.png)
![3-benzyl-N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B3036064.png)

![6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3036066.png)


![5-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3036069.png)
![6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione](/img/structure/B3036072.png)
![3-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B3036073.png)
